molecular formula C15H16Cl2N4O3 B5397852 N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

Cat. No.: B5397852
M. Wt: 371.2 g/mol
InChI Key: NWEMPOWTNONTHF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a morpholine ring, and a pyrimidine core, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O3/c16-9-1-2-11(10(17)7-9)18-14(23)12-8-13(22)20-15(19-12)21-3-5-24-6-4-21/h1-2,7,12H,3-6,8H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEMPOWTNONTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(CC(=O)N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide is unique due to its combination of a dichlorophenyl group, a morpholine ring, and a pyrimidine core. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications, setting it apart from other similar compounds.

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